3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-10(11(18)19)17(16-7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTAGHDDVYOKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(3-trifluoromethylphenyl)-1,3-butanedione.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyrazole ring. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution with the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes . Studies have shown that derivatives of pyrazole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Agrochemical Applications
Pesticide Development
Due to their biological activity, pyrazole derivatives, including 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, are being explored as potential pesticides. The trifluoromethyl group is known to enhance biological activity and stability in agrochemical formulations . Research has demonstrated that certain pyrazole compounds can act as effective herbicides or insecticides, providing a pathway for developing new agricultural chemicals that are both effective and environmentally friendly.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its potential to enhance thermal stability and mechanical properties. The unique chemical structure allows for improved interactions within polymer chains, leading to materials with superior performance characteristics .
In a study assessing the antimicrobial properties of pyrazole derivatives, this compound was found to exhibit notable activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers and Positional Analogues
(a) 5-Methyl-2-(3-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic Acid
- Structure : Pyrazole ring with methyl at position 5, carboxylic acid at position 3, and 3-(trifluoromethyl)phenyl at position 2.
- Molecular Formula : C₁₂H₉F₃N₂O₂ (MW: 270.21 g/mol).
- Key Difference : Substituent positions alter electronic distribution. The carboxylic acid at position 3 may reduce steric hindrance compared to position 5, affecting binding interactions .
(b) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structure : Methyl at position 1, -CF₃ at position 3, and carboxylic acid at position 5.
- Molecular Formula : C₆H₅F₃N₂O₂ (MW: 210.11 g/mol, estimated).
- This compound is a common intermediate for agrochemicals .
(c) 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Substituent-Modified Analogues
(a) 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structure : Cyclopropylmethyl replaces the 3-(trifluoromethyl)phenyl group.
- Molecular Formula : C₉H₉F₃N₂O₂ (MW: 234.18 g/mol).
(b) 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
- Structure : Methoxyphenyl at position 3 instead of -CF₃-phenyl.
- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol).
- Key Difference : Methoxy (-OCH₃) is electron-donating, reducing electrophilicity compared to -CF₃. This derivative is explored for kinase inhibition .
(c) 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid
- Structure : Phenyl at position 1, methyl at position 5, carboxylic acid at position 3.
- Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol).
- Key Difference : Absence of -CF₃ reduces lipophilicity, impacting membrane permeability .
Biological Activity
3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
- Molecular Formula : C9H8F3N2O2
- Molecular Weight : 222.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Synthesis Methods
The synthesis typically involves:
- Formation of Pyrazole Ring : Starting with 1-methyl-3-(trifluoromethyl)pyrazole.
- Carboxylation : The introduction of the carboxylic acid group through various methods including the use of carbon dioxide under pressure or other carboxylating agents.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for biological testing .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Apoptosis Induction : At concentrations as low as 1 µM, significant morphological changes and enhanced caspase-3 activity were observed, indicating a strong apoptotic effect .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induces apoptosis via caspase activation |
| HepG2 | 15 | Inhibits cell cycle progression |
| A549 (Lung Cancer) | 12 | Microtubule destabilization |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research indicates that this pyrazole derivative may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The trifluoromethyl group enhances its interaction with biological targets, potentially modulating inflammatory pathways .
The biological activity is largely attributed to its structural features:
- Trifluoromethyl Group : This moiety increases lipophilicity and enhances binding affinity to target proteins.
- Pyrazole Core : Known for its ability to interact with enzymes and receptors involved in critical biological pathways.
Case Studies
- Breast Cancer Study : A study demonstrated that this compound significantly reduced tumor growth in vivo in mouse models by inducing apoptosis and inhibiting angiogenesis .
- Microtubule Destabilization : In another investigation, compounds similar to this pyrazole were shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated phenyl precursors and pyrazole intermediates. Key steps include cyclization of hydrazine derivatives with β-keto esters, followed by trifluoromethyl group introduction via nucleophilic substitution. Optimization strategies include using continuous flow reactors to enhance reaction efficiency and reduce side products . For example, highlights industrial-scale optimization using flow chemistry to achieve >80% yield.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for purity assessment and structural confirmation. X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities, particularly for crystallizing the carboxylic acid moiety . emphasizes MS fragmentation patterns to differentiate isomeric byproducts.
Q. How do the trifluoromethyl and fluorophenyl substituents influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity, as shown in comparative studies of similar pyrazole derivatives ( ). Fluorine substituents on the phenyl ring increase metabolic resistance, which can be quantified via logP measurements (XLogP3 ≈ 2.4 in ). Computational modeling (e.g., DFT) predicts dipole moments and solubility profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer : SAR studies require synthesizing analogs with variations in the pyrazole ring (e.g., methyl group position) and fluorophenyl substituents. and demonstrate comparative assays using enzyme inhibition (e.g., COX-2) or receptor-binding assays. For instance, replacing the 3-trifluoromethyl group with bromine () alters binding affinity to kinases, measured via IC50 values .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : High-resolution data (d-spacing < 1.0 Å) is required to resolve disorder in the trifluoromethyl group. SHELXL’s restraints for anisotropic displacement parameters improve refinement accuracy. notes that twinning or poor crystal quality can be mitigated by solvent screening (e.g., DMF/water mixtures) .
Q. What methodologies are used to assess its potential anti-inflammatory or anticancer activity?
- Methodological Answer : In vitro assays include NF-κB inhibition ( ) and cytotoxicity testing against cancer cell lines (e.g., MTT assay). describes functionalizing the carboxylic acid group into amide derivatives for enhanced cellular uptake, followed by pharmacokinetic profiling in rodent models .
Q. How can isomerism during synthesis be controlled or characterized?
- Methodological Answer : Regioisomeric byproducts (e.g., 4- vs. 5-substituted pyrazoles) are separated via reverse-phase HPLC (). highlights challenges in distinguishing tetrazole isomers, resolved using NOESY NMR or chiral columns .
Q. What strategies elucidate binding mechanisms with biological targets like enzymes or receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
